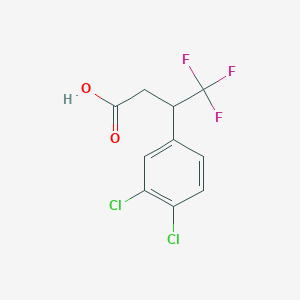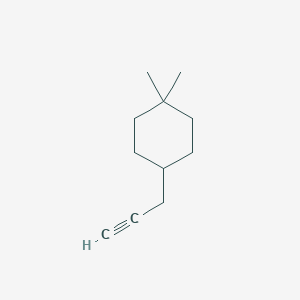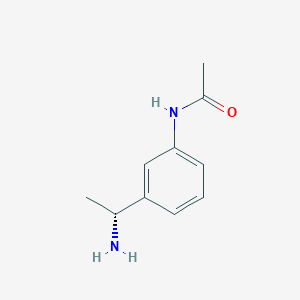
(R)-N-(3-(1-Aminoethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(3-(1-Aminoethyl)phenyl)acetamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of an acetamide group attached to a phenyl ring, which is further substituted with an aminoethyl group. The ®-configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Aminoethyl)phenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of ®-1-phenylethylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3-(1-Aminoethyl)phenyl)acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-N-(3-(1-Aminoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
科学研究应用
®-N-(3-(1-Aminoethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-N-(3-(1-Aminoethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (S)-N-(3-(1-Aminoethyl)phenyl)acetamide
- N-(3-(1-Aminoethyl)phenyl)acetamide (racemic mixture)
- N-(3-(1-Aminoethyl)phenyl)propionamide
Uniqueness
®-N-(3-(1-Aminoethyl)phenyl)acetamide is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its (S)-enantiomer or racemic mixture. This stereochemical specificity can be crucial in applications where enantioselectivity is important, such as in drug development or asymmetric synthesis.
属性
CAS 编号 |
1228548-02-4 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
N-[3-[(1R)-1-aminoethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-4-3-5-10(6-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
MKUVXAZZKXTGOK-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)NC(=O)C)N |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
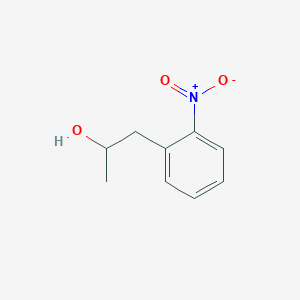
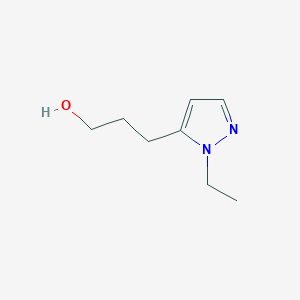
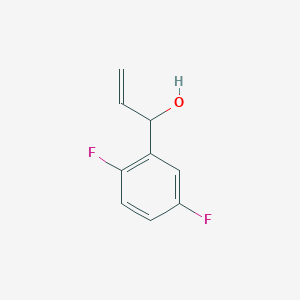
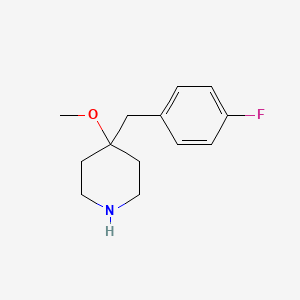
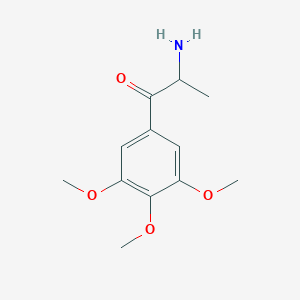

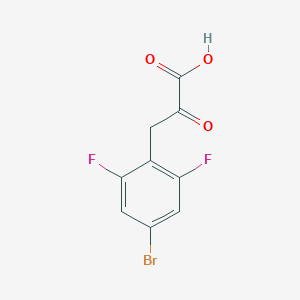
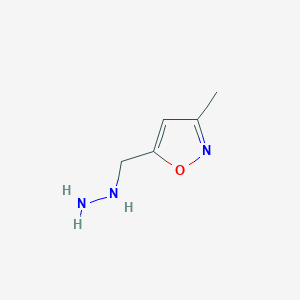
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
